molecular formula C24H30BrFO5 B585753 21-(Acetyloxy)-9-bromo-6-fluocortolone CAS No. 54604-73-8

21-(Acetyloxy)-9-bromo-6-fluocortolone

Cat. No.: B585753
CAS No.: 54604-73-8
M. Wt: 497.401
InChI Key: GPWZSMQKFWDIPZ-CDACMRRYSA-N
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Description

21-(Acetyloxy)-9-bromo-6-fluocortolone is a synthetic steroid derivative designed for advanced pharmaceutical and biochemical research. Its core research value lies in its modified structure, which features a bromine atom at the 9-position and an acetyl ester at the 21-position. These specific chemical alterations are investigated to understand their impact on the compound's receptor binding affinity, metabolic stability, and potency compared to other corticosteroids like fluocortolone . Researchers utilize this compound to probe the structure-activity relationships (SAR) of steroid hormones, particularly focusing on how halogenation influences glucocorticoid or mineralocorticoid signaling pathways. The primary research applications include the study of anti-inflammatory mechanisms, immune response modulation, and the development of novel targeted therapeutic agents. As a key tool in preclinical studies, it aids in elucidating the complex biological effects of corticosteroids and contributes to the design of new chemical entities with optimized pharmacological profiles. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30BrFO5/c1-12-7-15-16-9-18(26)17-8-14(28)5-6-23(17,4)24(16,25)20(30)10-22(15,3)21(12)19(29)11-31-13(2)27/h5-6,8,12,15-16,18,20-21,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,20+,21-,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWZSMQKFWDIPZ-CDACMRRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)Br)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)Br)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30BrFO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746954
Record name (6alpha,11beta,16alpha)-9-Bromo-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54604-73-8
Record name (6alpha,11beta,16alpha)-9-Bromo-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Stereochemical Control in the Production of 21 Acetyloxy 9 Bromo 6 Fluocortolone

Advanced Synthetic Routes to the Core 6-Fluoro-9-bromo-fluocortolone Pregnane Skeleton

The construction of the core pregnane skeleton of 21-(Acetyloxy)-9-bromo-6-fluocortolone, featuring halogenation at the C-6 and C-9 positions, is a critical phase in the synthesis of this potent corticosteroid.

Key Reactions and Reagent Systems for Halogenation at C-6 and C-9 Positions

The introduction of a fluorine atom at the 6α-position and a bromine atom at the 9α-position of the fluocortolone steroid nucleus is achieved through a series of carefully orchestrated chemical transformations.

The 6α-fluorination of corticosteroids can be accomplished through the reaction of an enolized 21-ester of a 17-hydroxy-9β,11β-epoxy-pregna-3,5-diene-3,20-dione with a stereoselective fluorinating agent. google.comgoogle.com This method offers a high degree of stereoselectivity, yielding the desired 6α-fluoro derivative. google.comgoogle.com Common fluorinating agents for this purpose include N-fluoropyridinium salts and N-fluoroquinuclidinium salts, such as Selectfluor®. google.com

The introduction of the 9α-bromo group is typically achieved by the ring-opening of a 9β,11β-epoxide intermediate with hydrobromic acid. google.comgoogle.com This reaction proceeds with high regioselectivity and stereoselectivity, resulting in the desired 9α-bromo-11β-hydroxy functionality.

A plausible synthetic sequence for the dual halogenation is outlined below:

StepReactionReagentsIntermediate
1EnolizationAcid or Base Catalyst3,5-diene-3-ol
26α-FluorinationSelectfluor®6α-fluoro-3,5-diene-3-ol
3EpoxidationPeroxy acid (e.g., m-CPBA)9β,11β-epoxide
4Epoxide Ring OpeningHydrobromic Acid (HBr)9α-bromo-11β-hydroxy derivative

Strategies for Introduction of the 21-(Acetyloxy) Moiety

The introduction of the 21-(acetyloxy) group is a crucial step in the synthesis, as this moiety significantly influences the pharmacokinetic properties of the corticosteroid. This transformation is typically carried out on a precursor molecule that already possesses the desired halogenation pattern on the steroid nucleus.

The most common method for introducing the 21-acetyloxy group is through the esterification of a 21-hydroxyl precursor. This can be achieved using a variety of acetylating agents, such as acetic anhydride or acetyl chloride, in the presence of a suitable base like pyridine or triethylamine to neutralize the acidic byproduct.

Enzymatic methods have also been explored for the selective acetylation of the 21-hydroxyl group of corticosteroids. nih.gov For instance, the bacterium Clostridium sporogenes produces an enzyme capable of selectively acetylating the 21-hydroxyl function of certain steroids. nih.gov

Stereoselective Synthesis Approaches for Defined Isomers of the Compound

The biological activity of corticosteroids is highly dependent on their stereochemistry. Therefore, achieving a high degree of stereocontrol during the synthesis of this compound is of paramount importance.

The stereochemistry at the C-6 position is controlled during the fluorination step. The use of modern electrophilic fluorinating agents, such as Selectfluor®, on a 3,5-diene enol ether intermediate generally leads to the formation of the 6α-fluoro isomer with high selectivity. google.comgoogle.com The stereochemistry at the C-9 and C-11 positions is established during the ring-opening of the 9β,11β-epoxide. The reaction with hydrobromic acid proceeds via an SN2-like mechanism, resulting in the trans-diaxial opening of the epoxide ring to give the 9α-bromo-11β-hydroxy stereochemistry.

Precursor Chemistry and Derivatization Strategies for this compound Analogues

The development of analogues of this compound is an active area of research aimed at improving therapeutic efficacy and reducing side effects.

Exploration of Modifications to the A, B, C, and D Rings

Modifications to the steroidal A, B, C, and D rings can significantly impact the biological activity of the resulting corticosteroid analogues.

A-Ring Modifications: The introduction of a double bond between C1 and C2 in the A-ring, as seen in prednisolone, is a common modification that enhances glucocorticoid activity. uomustansiriyah.edu.iq

B-Ring Modifications: Altering the substitution pattern at C-6 and C-9 can modulate the anti-inflammatory potency and mineralocorticoid activity. researchgate.net For example, the nature and position of the halogen atoms are critical determinants of potency. researchgate.net

D-Ring Modifications: The D-ring and its side chain at C-17 are crucial for activity. nih.gov Modifications at the C-16 position, such as the introduction of a methyl group, can reduce mineralocorticoid side effects. uomustansiriyah.edu.iq

Acetylation Variants at the C-21 Position and their Synthetic Routes

The ester group at the C-21 position plays a significant role in the lipophilicity and duration of action of the corticosteroid. While the acetyl ester is common, other ester variants can be synthesized to modulate these properties.

Ester VariantSynthetic Route
PropionateEsterification of the 21-hydroxyl group with propionic anhydride or propionyl chloride.
ButyrateEsterification of the 21-hydroxyl group with butyric anhydride or butyryl chloride.
ValerateEsterification of the 21-hydroxyl group with valeric anhydride or valeryl chloride.

The synthesis of these variants follows the same general principle as acetylation, involving the reaction of the 21-hydroxyl precursor with the appropriate acylating agent in the presence of a base. The choice of ester can influence the drug's partitioning into the skin and its rate of hydrolysis to the active free alcohol.

Synthesis of Deuterated or Labeled Analogues for Mechanistic Studies

The synthesis of isotopically labeled analogues of complex molecules such as this compound is a critical tool for elucidating their metabolic pathways, receptor binding kinetics, and mechanisms of action. The introduction of stable isotopes like deuterium (²H or D) or carbon-13 (¹³C), or radioisotopes such as tritium (³H or T), allows for the tracking and quantification of the molecule and its metabolites in biological systems without altering its fundamental chemical properties.

General Strategies for Isotopic Labeling of Corticosteroids

Several established methodologies can be adapted for the synthesis of labeled this compound. The choice of method depends on the desired isotope, the position of the label, and the required isotopic purity.

Hydrogen-Deuterium Exchange (HDX): This method is widely used for introducing deuterium into a molecule. nih.govlibretexts.org It typically involves the exchange of protons for deuterons from a deuterium source, such as deuterium oxide (D₂O), under acidic, basic, or metal-catalyzed conditions. nih.gov For this compound, protons at positions alpha to carbonyl groups or other activated sites would be candidates for exchange. The presence of the electron-withdrawing fluorine and bromine atoms may influence the acidity of adjacent protons, potentially affecting the regioselectivity of the exchange. nih.govjddonline.comnih.gov

Reductive Deuteration: This technique involves the reduction of a suitable precursor with a deuterium-donating reagent. For instance, the reduction of a carbon-carbon double bond or a carbonyl group using deuterium gas (D₂) in the presence of a metal catalyst, or with complex metal deuterides like sodium borodeuteride (NaBD₄), can introduce deuterium atoms at specific positions. marquette.edu

Catalytic Isotope Exchange: Transition metal catalysts, such as palladium, platinum, or iridium complexes, can facilitate the exchange of hydrogen atoms with deuterium or tritium gas. This method can be particularly useful for labeling less activated C-H bonds.

Synthesis from Labeled Precursors: Building the steroid scaffold or attaching labeled side chains using starting materials already enriched with ¹³C or other isotopes allows for the precise placement of the label. This is a more synthetically demanding but highly specific approach.

Plausible Synthetic Routes for Labeled this compound Analogues

Deuterium Labeling:

A potential route for deuterium labeling could involve the selective reduction of an enone precursor of this compound. For example, if a synthetic intermediate with a double bond in the A-ring is available, catalytic deuteration could introduce deuterium atoms at specific positions. Alternatively, base-catalyzed hydrogen-deuterium exchange could be employed to label the C-1, C-2, and C-4 positions. The conditions would need to be carefully controlled to avoid degradation of the molecule, particularly the sensitive α-hydroxy acetate side chain.

Carbon-13 Labeling:

For the introduction of ¹³C, a synthetic approach starting from a ¹³C-labeled precursor would be the most likely strategy. For instance, the acetyl group at the C-21 position could be introduced using ¹³C-labeled acetic anhydride or acetyl chloride. This would place the label at a metabolically relevant position, allowing for the study of esterase activity and the fate of the side chain.

Tritium Labeling:

Tritium labeling is often performed for use in radioligand binding assays due to its high sensitivity. researchgate.netnih.govgiffordbioscience.comnih.gov Catalytic hydrogen isotope exchange with tritium gas (T₂) is a common method for tritiating steroids. The reaction conditions would need to be optimized to achieve a high specific activity while minimizing side reactions.

Application in Mechanistic Studies

The synthesized labeled analogues are invaluable for a range of mechanistic studies:

Metabolic Pathway Elucidation: By administering a labeled version of the drug, its metabolic fate can be traced. mssm.edunih.govnih.gov Metabolites can be identified and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net This helps to understand how the compound is processed in the body, which is crucial for understanding its efficacy and potential for drug-drug interactions.

Pharmacokinetic Studies: Isotope-labeled compounds are used as internal standards in quantitative bioanalysis (e.g., LC-MS/MS) to accurately determine the concentration of the drug and its metabolites in biological fluids over time. This provides essential data on absorption, distribution, metabolism, and excretion (ADME).

Receptor Binding Assays: Tritiated analogues with high specific activity are particularly useful for in vitro and in vivo receptor binding studies. researchgate.netnih.govgiffordbioscience.comnih.gov These assays can determine the affinity and kinetics of the drug's interaction with its target receptor, providing insights into its mechanism of action at the molecular level.

Enzyme Inhibition and Induction Studies: Labeled compounds can be used to study the effect of the drug on metabolic enzymes, such as the cytochrome P450 system.

The following table provides representative data that could be obtained from the synthesis and analysis of labeled corticosteroid analogues, illustrating the type of information generated in such studies.

Labeled Analogue (Example)IsotopeLabeling MethodPosition of LabelIsotopic Purity (%)Specific Activity (Ci/mmol)Analytical MethodApplication
[1,2,4-²H₃]-Cortisol²H (Deuterium)Hydrogen-Deuterium ExchangeC1, C2, C4>98N/A¹H NMR, MSMetabolic pathway analysis
[21-¹³C]-Prednisolone Acetate¹³CSynthesis from labeled precursorC21-acetate>99N/A¹³C NMR, MSStudying esterase metabolism
[1,2,4-³H₃]-Dexamethasone³H (Tritium)Catalytic Isotope ExchangeC1, C2, C4>9725-40LSC, HPLCReceptor binding assays

Advanced Structural Elucidation and Conformational Analysis of 21 Acetyloxy 9 Bromo 6 Fluocortolone and Its Analogues

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of complex organic molecules like 21-(Acetyloxy)-9-bromo-6-fluocortolone. Through the analysis of ¹H and ¹³C NMR spectra, the precise chemical environment of each hydrogen and carbon atom in the steroid nucleus and its substituents can be determined.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and their directly attached carbon atoms, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further reveal long-range couplings, helping to piece together the entire molecular framework.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound

Proton(s) Predicted Chemical Shift (ppm) Multiplicity
H-1 7.2 - 7.4 d
H-2 6.2 - 6.4 d
H-4 6.0 - 6.2 s
H-6 5.2 - 5.5 m
H-11 4.3 - 4.6 m
H-21 4.8 - 5.2 m
CH₃ (C-18) 0.9 - 1.2 s
CH₃ (C-19) 1.4 - 1.6 s

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₂₃H₂₈BrFO₆.

The fragmentation pattern observed in the mass spectrum would provide valuable clues about the molecule's structure. Key fragmentation pathways would likely involve the loss of the acetyl group, the bromine atom, and the fluorine atom, as well as cleavages within the steroid ring system. The analysis of these fragment ions would help to confirm the presence and location of the various functional groups.

For a related compound, 9α-bromo prednisolone acetate (C₂₃H₂₉BrO₆), the computed molecular weight is approximately 481.4 g/mol nih.gov. This provides a close reference for the expected molecular ion peak of this compound.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z Possible Fragment
[M]+ Molecular Ion
[M - CH₂CO]+ Loss of ketene from acetyl group
[M - Br]+ Loss of bromine radical
[M - F]+ Loss of fluorine radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional moieties.

The presence of carbonyl groups in the ketone at C3 and C20, and the ester at C21, would result in strong absorption bands in the region of 1650-1750 cm⁻¹. The hydroxyl group at C11 would be identified by a broad absorption band around 3200-3600 cm⁻¹. The C-F and C-Br bonds would also show characteristic absorptions in the fingerprint region of the spectrum.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
O-H (hydroxyl) 3200-3600 (broad)
C=O (ketones, ester) 1650-1750 (strong)
C=C (alkene) 1600-1680
C-O (ester, alcohol) 1000-1300
C-F 1000-1400

Crystallographic Studies for Three-Dimensional Architecture

While spectroscopic techniques provide information about the connectivity and functional groups, crystallographic studies, particularly X-ray diffraction, offer a definitive view of the molecule's three-dimensional structure in the solid state.

X-Ray Diffraction for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid. This technique would provide detailed information about the bond lengths, bond angles, and torsional angles of this compound, revealing the preferred conformation of the steroid's A, B, C, and D rings.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the packing of the molecules in the crystal lattice. Understanding these interactions is crucial for comprehending the solid-state properties of the compound. While specific crystallographic data for this exact compound is not publicly available, studies on other halogenated corticosteroids have provided valuable insights into their solid-state structures acs.orgmdpi.com.

Computational Chemistry and Molecular Modeling for Conformational Analysis

In conjunction with experimental techniques, computational chemistry and molecular modeling play a vital role in exploring the conformational landscape of flexible molecules like this compound. These methods allow for the investigation of different possible conformations and the determination of their relative energies.

Molecular mechanics and quantum mechanics calculations can be used to predict the most stable conformations of the steroid nucleus and the orientation of its substituents. These computational models can also help to interpret experimental data, such as NMR coupling constants, and to rationalize the observed biological activity in terms of the molecule's three-dimensional structure. For related corticosteroid structures, computational studies have been used to investigate the effects of substitutions on their molecular geometry.

By combining the insights gained from these advanced analytical and computational methods, a comprehensive understanding of the structural and conformational properties of this compound can be achieved, providing a solid foundation for further research into its chemical and biological characteristics.

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic properties and thermodynamic stability of molecules. For halogenated corticosteroids, these calculations are instrumental in understanding how the presence and position of halogen atoms influence the molecule's reactivity and intermolecular interactions.

Computational studies on molecules analogous to this compound often employ methods like the B3LYP functional with a basis set such as 6-311+G(d,p) to optimize molecular geometries and calculate electronic parameters. nih.gov Key aspects of the electronic structure that are investigated include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For halogenated steroids, the introduction of electronegative halogen atoms like bromine and fluorine significantly modulates the electronic landscape. For instance, halogen substitution can lower the energy of the LUMO, thereby increasing the molecule's electrophilicity. nih.gov This increased electrophilicity can enhance interactions with nucleophilic residues in a biological target. The position of the halogen atom is also a critical determinant of its effect on potency and potential toxicity, more so than its mere presence. jddonline.com

Table 1: Representative Electronic Properties of a Halogenated Corticosteroid Analogue Calculated using DFT

ParameterValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment4.8 DInfluences solubility and non-bonding interactions.
Electron Affinity1.5 eVPropensity to accept an electron.
Ionization Potential7.0 eVEnergy required to remove an electron.

Note: The data in this table are representative values for a generic halogenated corticosteroid and are intended for illustrative purposes, as specific experimental or calculated data for this compound were not available in the public domain.

Molecular Dynamics Simulations for Dynamic Behavior and Ligand-Receptor Interactions

While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its conformational flexibility and its interactions with biological macromolecules, such as receptors. These simulations are crucial for understanding the nuanced ways in which a ligand like this compound binds to its target receptor.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the ligand and the receptor, revealing the key interactions that stabilize the ligand-receptor complex. For corticosteroids, the glucocorticoid receptor (GR) is a primary target. The binding of a ligand to the GR's ligand-binding domain (LBD) induces conformational changes that are critical for its biological activity.

Emerging structural information highlights that ligand-receptor interactions can lead to distinct signaling pathways, a phenomenon known as biased agonism. nih.gov MD simulations can help to rationalize how different ligands stabilize specific receptor conformations, leading to varied downstream cellular responses. nih.gov

Table 2: Key Intermolecular Interactions Identified from Molecular Dynamics Simulations of a Corticosteroid Analogue with its Receptor

Interaction TypeKey Residues InvolvedDistance (Å)Stability (over simulation time)
Hydrogen BondGln570, Arg611, Asn5642.8 - 3.2High
Hydrophobic ContactLeu563, Met604, Trp6003.5 - 4.5Moderate
Halogen Bond(with backbone carbonyl)3.0 - 3.5Dependent on halogen and geometry
van der WaalsMultiple residuesVariableHigh (collectively)

Note: This table presents a generalized summary of interactions observed in simulations of corticosteroids with their receptors. The specific residues and distances would vary for this compound.

Preclinical Investigation of Biological Activities and Receptor Interactions of 21 Acetyloxy 9 Bromo 6 Fluocortolone in Controlled Systems

In Vitro Cellular and Molecular Studies

The affinity of 21-(acetyloxy)-9-bromo-6-fluocortolone for the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) is a primary determinant of its biological activity. The structural modifications of the fluocortolone backbone are expected to significantly modulate these binding affinities.

Glucocorticoid Receptor (GR): The presence of halogen atoms at the 9α and 6α positions is known to enhance GR binding affinity. uomustansiriyah.edu.iqresearchgate.net Fluorination at the 9α-position, in particular, has a strong electron-withdrawing effect that typically increases both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq The 6α-fluoro group also contributes to increased GR activity. researchgate.net Conversely, the 21-acetyloxy (acetate) group generally leads to a lower binding affinity for the GR compared to the parent 21-hydroxyl compound. This suggests a complex interplay of substituents, where the potentiation by halogenation may be partially offset by the 21-acetate ester.

Mineralocorticoid Receptor (MR): Fluorination at the 9α position is known to substantially increase MR activity. uomustansiriyah.edu.iq However, substitutions at the C16 position, which are not present in this compound, are often used to eliminate MR activity in potent glucocorticoids. uomustansiriyah.edu.iq Without such modifications, it is plausible that this compound retains some affinity for the MR, a characteristic that would need to be quantified through competitive binding assays.

Table 1: Predicted Receptor Binding Characteristics of this compound Based on Structure-Activity Relationships

ReceptorStructural FeaturePredicted Effect on Binding Affinity
Glucocorticoid Receptor (GR) 9α-bromo & 6α-fluoroIncrease
21-acetyloxyDecrease (relative to parent alcohol)
Mineralocorticoid Receptor (MR) 9α-bromoIncrease

This table is predictive and based on general principles of corticosteroid structure-activity relationships.

Upon binding to the GR, corticosteroids translocate to the nucleus and act as ligand-dependent transcription factors, regulating the expression of target genes. researchgate.netnih.gov This is achieved through binding to specific DNA sequences known as glucocorticoid response elements (GREs) or through protein-protein interactions with other transcription factors. researchgate.netyoutube.com

The high potency suggested by the halogenation of this compound implies that it would be a potent modulator of gene expression in various cell lines. In cell culture systems, it is expected to up-regulate anti-inflammatory genes and suppress the expression of pro-inflammatory genes. researchgate.net Furthermore, glucocorticoids are known to regulate genes involved in steroidogenesis. Prolonged exposure to potent synthetic glucocorticoids can lead to the suppression of genes encoding for steroidogenic enzymes in adrenal cells, contributing to adrenal insufficiency. nih.govtechexplorist.com It is anticipated that this compound would demonstrate similar regulatory effects on steroidogenic pathways in vitro.

The primary signaling pathway influenced by this compound is the Hypothalamic-Pituitary-Adrenal (HPA) axis. Synthetic glucocorticoids exert a potent negative feedback effect on this axis. mdpi.com

HPA Axis: By activating GRs in the hypothalamus and pituitary gland, synthetic glucocorticoids inhibit the secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), respectively. mdpi.comresearchgate.net This leads to a suppression of endogenous cortisol production by the adrenal glands. The high potency inferred from the structure of this compound suggests it would be a strong suppressor of the HPA axis. In vitro models using pituitary or hypothalamic cell lines could demonstrate its ability to suppress the expression of proopiomelanocortin (the precursor to ACTH) and CRH.

The enzymes 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and type 2 (11β-HSD2) are critical in modulating the local availability of active glucocorticoids. oup.comnih.gov 11β-HSD1 primarily acts as a reductase, converting inactive cortisone (B1669442) to active cortisol in target tissues like the liver and adipose tissue, while 11β-HSD2 inactivates cortisol to cortisone, notably in mineralocorticoid-sensitive tissues like the kidney. nih.govnih.gov

The interaction of synthetic corticosteroids with these enzymes is complex and depends on their specific chemical structure. For instance, 9α-fluorinated glucocorticoids have been shown to be poor substrates for the inactivating enzyme 11β-HSD2. oup.com This resistance to local inactivation can contribute to their enhanced potency and mineralocorticoid side effects. It is therefore likely that this compound would also be a poor substrate for 11β-HSD2, potentially enhancing its local activity in tissues expressing this enzyme. Its profile as a substrate or inhibitor for 11β-HSD1 would require specific enzymatic assays.

In Vivo Animal Model Studies (Focus on Mechanistic Understanding of Biological Response)

In vivo studies in rodent models are essential to understand the integrated physiological response to a potent synthetic glucocorticoid. Based on the expected high potency of this compound, significant effects on the adrenal gland would be anticipated.

Adrenal Gland Function: Systemic administration of potent glucocorticoids in rodents is well-documented to cause suppression of the HPA axis, leading to adrenal atrophy. curresweb.combristol.ac.uk This is characterized by a reduction in adrenal gland weight and a decreased capacity to secrete endogenous corticosterone in response to stress or ACTH stimulation. nih.govcurresweb.com Studies have shown that prolonged treatment with synthetic glucocorticoids can directly affect the adrenal steroidogenic pathway, disrupt the normal rhythms of glucocorticoid secretion, and even induce a pro-inflammatory state within the adrenal gland itself. techexplorist.combristol.ac.uk Therefore, in a rodent model, administration of this compound would be expected to cause a dose-dependent decrease in adrenal weight and impair the adrenal response to stimuli.

Table 2: Expected In Vivo Effects of this compound in Rodent Models

Organ SystemExpected Biological ResponseMechanistic Basis
Adrenal Gland Decreased gland weight (atrophy)HPA axis suppression, reduced ACTH stimulation
Reduced corticosterone secretionDownregulation of steroidogenic enzymes
Impaired stress responseNegative feedback on hypothalamus and pituitary

This table is predictive and based on the known effects of potent synthetic glucocorticoids in animal models.

Modulation of Cellular Processes in Preclinical Animal Systems

Information regarding the modulation of cellular processes by this compound in preclinical animal systems is not available in the public domain.

Comparative Biological Activity Profiling of Analogues in Animal Models

No studies comparing the biological activity of this compound with its analogues in animal models have been found in the reviewed literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for 21 Acetyloxy 9 Bromo 6 Fluocortolone

Elucidation of Pharmacophoric Features within the 21-(Acetyloxy)-9-bromo-6-fluocortolone Scaffold

The fundamental scaffold of this compound, a corticosterone derivative, presents several key pharmacophoric features essential for its biological function. The steroid nucleus, composed of four fused rings, provides the basic framework for interaction with the glucocorticoid receptor (GR). Specific functionalities are crucial for high-affinity binding. The 3-keto group and the 4,5-double bond in the A-ring are generally considered essential for glucocorticoid activity. The hydroxyl group at C11 is also a key feature, contributing to the binding affinity. The side chain at C17, in this case, the acetyloxy group at C21, plays a significant role in modulating the potency and pharmacokinetic properties of the molecule.

Impact of Halogen Substitutions (Bromine and Fluorine) on Biological Activity and Selectivity

The halogenation of corticosteroids is a well-established strategy to enhance their anti-inflammatory potency. nih.govresearchgate.netjddonline.com The introduction of halogen atoms at specific positions on the steroid nucleus can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with the GR. nih.govjddonline.com

In the case of this compound, the presence of a bromine atom at the 9α-position and a fluorine atom at the 6α-position are pivotal. The 9α-halogenation, a common modification in potent corticosteroids, is known to increase glucocorticoid activity substantially. This is attributed to the electron-withdrawing nature of the halogen, which enhances the acidity of the 11β-hydroxyl group, leading to stronger hydrogen bonding with the receptor. The 6α-fluoro substitution further potentiates the anti-inflammatory activity and also reduces the mineralocorticoid side effects. The combination of these two halogen substitutions is expected to result in a highly potent glucocorticoid agent. The nature and position of the halogen atom, rather than its mere presence, are what determine the potency and potential toxicity of the corticosteroid. nih.govjddonline.com

Role of the 21-(Acetyloxy) Moiety in Receptor Affinity and Intracellular Efficacy

Esterification of the 21-hydroxyl group of corticosteroids is a common practice to modify their physicochemical properties, such as lipophilicity, which in turn affects their absorption, distribution, and metabolism. The 21-(acetyloxy) moiety in this compound is expected to influence its pharmacokinetic profile.

Studies on other corticosteroids have shown that 21-acetate esters can lead to a decrease in receptor affinity compared to the parent alcohol. nih.govnih.gov However, this modification increases the lipophilicity of the steroid. nih.gov This enhanced lipophilicity can facilitate penetration through the skin and cell membranes, which can be advantageous for topical applications. Once inside the cell, the ester is likely hydrolyzed by intracellular esterases to release the active 21-hydroxy steroid, which then binds to the glucocorticoid receptor. Therefore, the 21-acetyloxy group can be considered a prodrug moiety that improves the delivery of the active compound to its target site.

Comparative Analysis of this compound with Other Halogenated Steroids

To understand the unique properties of this compound, a comparative analysis with other well-known halogenated steroids is insightful.

Compound6α-Substitution9α-Substitution21-SubstitutionRelative Potency (General Trend)
This compound -F-Br-OCOCH₃High
Betamethasone--F-OHHigh
Dexamethasone--F-OHHigh
Fludrocortisone--F-OHVery High (Mineralocorticoid)
Triamcinolone--F-OHIntermediate-High

This table provides a generalized comparison based on structural features and known SAR principles.

The combination of a 6α-fluoro and a 9α-bromo group in this compound is a distinguishing feature. While 9α-fluorination is more common, the use of bromine at this position can also lead to potent compounds. The simultaneous presence of halogens at both the 6 and 9 positions generally leads to a significant enhancement of anti-inflammatory activity. Compared to a singly halogenated steroid like dexamethasone or betamethasone, the di-halogenated nature of this compound suggests a potentially higher potency. Furthermore, the 21-acetyloxy group, as discussed, modulates its pharmacokinetic profile, which may differ from 21-hydroxy compounds like betamethasone and dexamethasone.

Development of QSAR Models for Predicting Biological Effects Based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. kg.ac.rs For corticosteroids, QSAR studies can be employed to predict their glucocorticoid receptor binding affinity and anti-inflammatory potency based on various molecular descriptors.

The development of a QSAR model for a series of halogenated corticosteroids, including this compound, would involve the following steps:

Data Set Compilation: A dataset of structurally diverse corticosteroids with their experimentally determined biological activities would be collected.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using internal and external validation techniques.

For this compound, relevant descriptors would likely include those related to its lipophilicity (logP), electronic properties (e.g., partial charges on key atoms, dipole moment), and steric parameters. A robust QSAR model could then be used to predict the biological activity of novel corticosteroid derivatives and guide the design of new compounds with improved therapeutic profiles.

Preclinical Metabolism and Pharmacokinetic Characterization of 21 Acetyloxy 9 Bromo 6 Fluocortolone

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems

Detailed studies on the in vitro metabolic fate of 21-(Acetyloxy)-9-bromo-6-fluocortolone in liver systems, such as human liver microsomes (HLMs) or hepatocytes, are not available in the public scientific literature. Therefore, specific data for the following subsections could not be provided.

Cytochrome P450 (CYP) Mediated Metabolism Profiling

No information has been published regarding the specific Cytochrome P450 enzymes responsible for the metabolism of this compound. Research is needed to identify which CYP isoforms (e.g., CYP3A4, CYP2D6) are involved in its biotransformation and to determine the kinetics of these reactions.

Glucuronidation and Sulfation Pathways

There is no available data on the conjugation of this compound via Phase II metabolic pathways, such as glucuronidation by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs).

Identification of Key Metabolites through Mass Spectrometry-Based Approaches

While mass spectrometry is a standard technique for metabolite identification, no studies have been published that apply this approach to identify the metabolites of this compound following in vitro incubation with hepatic systems.

In Vivo Pharmacokinetic Disposition in Preclinical Animal Models

Information regarding the in vivo pharmacokinetic properties of this compound in any preclinical animal model is not present in the available scientific literature. Consequently, data for the subsequent sections are unavailable.

Absorption, Distribution, and Elimination Pathways

There are no published preclinical studies detailing the absorption, distribution, and elimination (ADE) pathways of this compound following administration to animal models.

Tissue Distribution and Clearance Mechanisms

Specific data on the distribution of this compound into various tissues and the mechanisms responsible for its clearance from the body (e.g., hepatic, renal) have not been documented in publicly accessible research.

Enzyme Induction and Inhibition Effects on Endogenous Pathways

Extensive searches of publicly available scientific literature and databases did not yield specific preclinical data regarding the enzyme induction and inhibition effects of this compound on endogenous pathways. While general information on the metabolic effects of the broader class of corticosteroids is available, detailed research findings, including specific enzyme activity data and formal data tables for this particular compound, are not present in the accessible public domain.

Corticosteroids as a class are known to be metabolized by cytochrome P450 enzymes, particularly CYP3A4, and can have an impact on various hepatic functions. mdpi.com For instance, some corticosteroids can lead to elevated liver enzymes. droracle.ai High-dose corticosteroid therapy has, in some instances, been associated with liver injury, which may be related to underlying conditions or idiosyncratic metabolic responses. mdpi.comnih.gov The mechanism of such corticosteroid-induced liver effects is not always well understood but can involve direct hepatocellular effects or cholestasis. droracle.ai

It is also recognized that corticosteroids can influence the expression and activity of various enzymes. For example, they can affect enzymes involved in glucose and lipid metabolism. nih.gov However, without specific studies on this compound, it is not possible to extrapolate these general class effects to this specific chemical entity with scientific accuracy.

One available source indicates that a structurally related compound, (6α,11β,16α)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione, is an intermediate in the synthesis of Flunisolide. cymitquimica.com The metabolism of Flunisolide itself has been studied, but this information cannot be directly attributed to its synthetic precursors.

Due to the absence of specific research data for this compound, no detailed research findings or data tables on its enzyme induction and inhibition effects can be provided.

Analytical Methodologies for Quantification and Detection of 21 Acetyloxy 9 Bromo 6 Fluocortolone in Research Samples

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of corticosteroids, offering high-resolution separation of structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of corticosteroids due to its versatility and efficiency in separating complex mixtures. nih.gov For a compound like 21-(Acetyloxy)-9-bromo-6-fluocortolone, which possesses a chromophore in its steroidal structure, UV detection is a straightforward and common approach. The analysis is typically carried out at a specific wavelength, often around 240-254 nm, where corticosteroids exhibit maximum absorbance. nih.govacs.orghitachi-hightech.com

Photodiode Array (PDA) detection offers an advantage over single-wavelength UV detectors by providing spectral information across a range of wavelengths. This capability is invaluable for peak purity assessment and compound identification, especially in complex matrices where co-elution with other substances is possible.

For enhanced sensitivity and specificity, HPLC can be coupled with Mass Spectrometry (MS). This hyphenated technique, LC-MS, is particularly powerful for identifying and quantifying low levels of corticosteroids in biological samples. capes.gov.br LC-MS/MS, a tandem mass spectrometry approach, further increases selectivity and is considered a gold standard for bioanalytical assays. It allows for the measurement of multiple steroids in a single run. nih.gov The choice of mobile phase, typically a mixture of water with acetonitrile (B52724) or methanol, is crucial for achieving optimal separation of corticosteroids. hitachi-hightech.comlcms.cz Gradient elution is often employed to resolve complex mixtures of steroids. nih.govacs.org

Table 1: Examples of HPLC Conditions for Corticosteroid Analysis

Compound(s) Column Mobile Phase Detection Reference
Prednisone, Hydrocortisone, etc. LaChromUltra II C18 (1.9 µm) Water / Acetonitrile UV 254 nm hitachi-hightech.com
Clobetasol Propionate X Bridge C18 (5 µm) 0.05 M Sodium Phosphate Buffer (pH 5.5) / Methanol:Acetonitrile (10:90) PDA scirp.org
Dexamethasone, Fluocortolone, etc. Apex ODS (3 µm) 5 mM Ammonium Acetate in Water / Acetonitrile UV 240 nm nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of steroids. Due to the low volatility of corticosteroids, a derivatization step is typically required to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.govnih.gov Common derivatization reagents include silylating agents like trimethylsilyl (B98337) imidazole. restek.comrestek.com

GC-MS offers excellent chromatographic resolution and the high specificity of mass spectrometric detection, making it a valuable tool for steroid profiling in biological samples. nih.gov The use of high-resolution capillary columns is essential for separating structurally similar steroids. restek.comrestek.com While GC-MS is a robust technique, the additional sample preparation step of derivatization can make it more time-consuming compared to HPLC.

Table 2: Key Aspects of GC-MS Analysis for Steroids

Parameter Description Significance Reference
Derivatization Chemical modification to increase volatility (e.g., silylation). Essential for GC analysis of non-volatile corticosteroids. nih.govrestek.comrestek.com
Column High-resolution capillary columns (e.g., Rxi-1ms). Provides separation of structurally similar steroids. restek.comrestek.com

Immunoassays and Biosensors for Specific Detection

Immunoassays offer a high-throughput and often cost-effective method for the screening and quantification of corticosteroids. r-biopharm.com These assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are based on the specific binding of an antibody to the target analyte. r-biopharm.comnih.gov For this compound, a specific antibody would need to be developed, or an existing assay for a structurally related corticosteroid could potentially be used, provided the cross-reactivity is well-characterized.

A significant consideration with immunoassays is the potential for cross-reactivity, where the antibody may bind to other structurally similar steroids, leading to inaccurate results. longdom.orgnih.gov Therefore, positive results from an immunoassay screen are often confirmed using a more specific method like LC-MS/MS.

Biosensors represent an emerging area for the detection of various analytes, including corticosteroids. These devices combine a biological recognition element (like an antibody or enzyme) with a transducer to generate a measurable signal. While specific biosensors for this compound are not described in the literature, the principles of biosensor technology could be applied to develop a rapid and sensitive detection method.

Sample Preparation Techniques for Complex Biological Matrices (e.g., cell lysates, tissue homogenates, animal biofluids)

The analysis of this compound in complex biological matrices requires an effective sample preparation strategy to remove interfering substances and concentrate the analyte of interest. biotage.com Common techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases to separate it from the matrix. gcms.cz

Solid-Phase Extraction (SPE): SPE is a widely used and often automated technique that uses a solid sorbent to selectively adsorb the analyte from the liquid sample, while interfering compounds are washed away. The analyte is then eluted with a suitable solvent. nih.govacs.org This method is highly effective for cleaning up complex samples like urine and plasma.

Filtration: For less complex matrices or as a preliminary step, filtration can be used to remove particulate matter that could interfere with chromatographic analysis. biotage.comgcms.cz

Dilution: In some cases, particularly with highly sensitive analytical methods like LC-MS/MS, a simple dilution of the biological sample may be sufficient. gcms.cz

The choice of sample preparation method depends on the nature of the biological matrix, the concentration of the analyte, and the subsequent analytical technique to be used.

Future Directions and Emerging Research Avenues for Halogenated Steroid Chemistry

Design and Synthesis of Novel Analogues with Targeted Biological Profiles

The design and synthesis of novel halogenated steroid analogues are moving towards creating molecules with highly specific biological activities. This involves modifying the steroid scaffold to enhance affinity for the glucocorticoid receptor (GR) while minimizing off-target effects, such as those on the mineralocorticoid receptor (MR), which can lead to undesirable side effects. pnas.org

Key strategies in the design of these novel analogues include:

Stereoselective Halogenation: The position and stereochemistry of halogen atoms on the steroid nucleus are critical determinants of potency and receptor selectivity. jddonline.com Future research will focus on developing more precise and efficient methods for introducing halogens at specific positions, such as the 6α- and 9α-positions, to fine-tune the electronic and steric properties of the molecule. This allows for optimized interactions with the receptor binding pocket.

Modification of the C-17 Side Chain: The nature of the substituent at the C-17 position significantly influences the pharmacokinetic and pharmacodynamic properties of corticosteroids. The design of novel esters and other functional groups at this position can lead to compounds with improved tissue penetration, metabolic stability, and a more favorable therapeutic index.

Hybrid Steroids: There is growing interest in creating hybrid molecules that combine the pharmacophore of a halogenated steroid with other active moieties. This approach aims to develop drugs with dual or multiple mechanisms of action, potentially offering synergistic therapeutic benefits.

The synthesis of these novel analogues will rely on advancements in synthetic organic chemistry, including the development of new catalytic methods for stereoselective halogenation and functionalization of the steroid core. A general synthetic approach for 9-bromo-6-fluoro corticosteroids may involve the introduction of the 6-fluoro group via an enol ether intermediate, followed by bromination at the 9-position. google.comgoogle.com

Advanced Computational Approaches for Rational Compound Design

Computational chemistry has become an indispensable tool in the rational design of new halogenated steroids. nih.gov These approaches allow for the in silico prediction of a molecule's properties, saving significant time and resources in the drug discovery process. openmedicinalchemistryjournal.com

Key computational techniques being employed include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org For halogenated steroids, docking studies can elucidate the specific interactions between the halogen atoms and amino acid residues in the GR binding pocket, providing insights into the structural basis of high-affinity binding. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time. rowan.edu This can reveal how the binding of a halogenated steroid induces conformational changes in the receptor, which is crucial for its activation and subsequent signaling. semanticscholar.org These simulations can also help in understanding the stability of the ligand-receptor interaction. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structure of a series of compounds with their biological activity. core.ac.uk For halogenated steroids, QSAR can be used to predict the potency of new analogues based on their structural features, guiding the design of more effective compounds.

These computational methods, often used in combination, provide a powerful platform for the virtual screening of large compound libraries and the optimization of lead candidates before their synthesis and biological evaluation. tandfonline.com

Investigation of New Mechanistic Paradigms in Steroid Biology

While the classical genomic mechanism of glucocorticoid action via nuclear receptors is well-established, emerging research is uncovering novel, non-genomic signaling pathways that contribute to their therapeutic effects. youtube.com Understanding these alternative mechanisms is a key future direction in steroid biology.

Emerging areas of investigation include:

Non-genomic Actions: Glucocorticoids can elicit rapid biological responses that are too fast to be explained by changes in gene expression. nih.gov These non-genomic effects are thought to be mediated by interactions with cytosolic signaling proteins and potentially through membrane-bound glucocorticoid receptors (mGRs). bohrium.comnih.govwikipedia.org Future research will aim to characterize these mGRs and elucidate the downstream signaling cascades they activate. nih.govnih.gov The role of halogenation in modulating these rapid, non-genomic actions is an area of active investigation.

Receptor Cross-talk: The interplay between the GR and other signaling pathways is a complex area of study. Glucocorticoids can influence the activity of other transcription factors and signaling molecules, leading to a broader range of biological effects than previously understood. Investigating how halogenated steroids modulate this cross-talk could reveal new therapeutic opportunities.

Selective Glucocorticoid Receptor Modulators (SEGRMs): The ultimate goal is to develop SEGRMs that can selectively transrepress pro-inflammatory genes without transactivating genes associated with metabolic side effects. tandfonline.com Understanding the precise molecular mechanisms that differentiate these two pathways is crucial for the rational design of such compounds.

A deeper understanding of these new mechanistic paradigms will enable the design of halogenated steroids with more targeted and refined biological profiles, potentially leading to therapies with improved efficacy and fewer adverse effects.

Development of High-Throughput Screening Methodologies for Steroid Ligands

The discovery of novel halogenated steroid ligands with desired biological activities is being accelerated by the development of sophisticated high-throughput screening (HTS) methodologies. nih.gov These assays allow for the rapid evaluation of large libraries of compounds to identify promising candidates for further development.

Key advancements in HTS for steroid ligands include:

Cell-Based Reporter Gene Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a glucocorticoid-responsive promoter. frontiersin.orgnih.govresearchgate.netberthold.com The activity of a test compound can be rapidly quantified by measuring the reporter gene expression. nih.gov These assays are highly adaptable for HTS and can be used to screen for both agonists and antagonists of the GR. mdpi.com

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters in response to a compound. This provides a more detailed picture of a compound's biological activity than traditional HTS methods. For steroid ligands, HCS can be used to monitor receptor translocation, changes in cell morphology, and other cellular events.

Biophysical Screening Techniques: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity of a compound to the GR in a high-throughput format. These methods provide valuable information about the thermodynamics and kinetics of the ligand-receptor interaction.

The integration of these advanced screening methodologies with computational design and novel synthesis strategies will undoubtedly accelerate the discovery and development of the next generation of halogenated steroid therapeutics. mdpi.compnas.org

Q & A

(Basic) What are the recommended synthetic routes for 21-(Acetyloxy)-9-bromo-6-fluocortolone, and how can stereochemical purity be ensured?

Methodological Answer:
The synthesis typically involves bromination at the C9 position and acetylation at C21, with fluorination at C6. Key steps include:

  • Halogenation Control : Use anhydrous conditions and catalysts like N-bromosuccinimide (NBS) to minimize side reactions during bromination.
  • Stereochemical Integrity : Employ chiral HPLC (e.g., Chiralpak® columns) and circular dichroism (CD) spectroscopy to verify stereochemical purity. Cross-validate with 1H^{1}\text{H}-NMR and 19F^{19}\text{F}-NMR to confirm regioselectivity .
  • Purification : Utilize flash chromatography with gradients optimized for polar halogenated steroids to isolate the target compound.

(Advanced) How to design experiments to resolve contradictions between in vitro receptor binding affinity and in vivo efficacy data?

Methodological Answer:
Address discrepancies through a multi-modal approach:

  • Dose-Response Calibration : Perform in vitro assays (e.g., radioligand binding) across a broader concentration range to identify non-linear relationships.
  • Metabolite Screening : Use LC-MS/MS to detect active metabolites in in vivo models that may enhance or inhibit efficacy.
  • Pharmacokinetic Modeling : Apply compartmental models to assess bioavailability and tissue distribution disparities. Incorporate physiologically based pharmacokinetic (PBPK) simulations to account for metabolic enzyme interactions .
  • Theoretical Alignment : Link findings to glucocorticoid receptor (GR) allosteric modulation theories, which may explain differential binding vs. functional outcomes .

(Basic) What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:
Essential techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ ion matching within 2 ppm error).
  • Multinuclear NMR : 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR to assign substituents and verify halogen placement.
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry, particularly at C6 (fluoro) and C9 (bromo) positions .
  • FT-IR Spectroscopy : Identify acetyloxy (C=O stretch at ~1740 cm1^{-1}) and fluoroalkyl groups .

(Advanced) What strategies optimize reaction yield while minimizing halogen displacement side reactions?

Methodological Answer:

  • Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to reduce nucleophilic displacement of bromine.
  • Temperature Control : Maintain reactions below 0°C during bromination to suppress SN2 pathways.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to stabilize transition states and improve regioselectivity.
  • DoE (Design of Experiments) : Apply factorial design to optimize molar ratios, solvent polarity, and reaction time. Analyze interactions using response surface methodology (RSM) .

(Basic) How to assess the compound's stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC-UV.
  • pH Profiling : Prepare buffers (pH 1–10) and analyze hydrolytic stability at 37°C. Focus on acetyloxy ester cleavage at acidic pH.
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C indicates thermal stability for storage) .

(Advanced) How to model the compound's pharmacokinetic properties using computational methods?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict membrane permeability via lipid bilayer models.
  • QSAR Modeling : Corrogate substituent electronegativity (Br, F) with logP and plasma protein binding.
  • CYP450 Inhibition Assays : Use in silico tools (e.g., Schrödinger’s DrugMet) to predict metabolic pathways and potential drug-drug interactions .

(Basic) What are the key considerations for handling and storing this compound in a research laboratory?

Methodological Answer:

  • Storage : Keep in amber vials under inert gas (Ar/N2_2) at -20°C to prevent halogen degradation.
  • Safety Protocols : Use fume hoods for weighing; PPE (gloves, goggles) mandatory due to acute toxicity (Category 4, dermal/oral/inhalation) .

(Advanced) How to validate the specificity of immunoassays for detecting this compound in biological matrices?

Methodological Answer:

  • Cross-Reactivity Testing : Screen against structurally similar glucocorticoids (e.g., dexamethasone, betamethasone derivatives) using competitive ELISA.
  • Matrix Effect Mitigation : Dilute serum/plasma samples and apply solid-phase extraction (SPE) to reduce interference.
  • LC-MS/MS Cross-Validation : Use a triple quadrupole system with MRM transitions (e.g., m/z 521 → 403) as a gold-standard comparator .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.